In-Depth Technical Guide: Chemical Structure, Reactivity, and Applications of 6-Chloro-9-methyl-7H-purin-8(9H)-one
In-Depth Technical Guide: Chemical Structure, Reactivity, and Applications of 6-Chloro-9-methyl-7H-purin-8(9H)-one
Executive Summary
As medicinal chemistry increasingly targets complex immunological pathways and specific kinase networks, the demand for highly functionalized, orthogonally reactive building blocks has surged. 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS: 84602-79-9) represents a privileged purine scaffold that meets these demands[1]. Featuring a reactive C6-chloride, a nucleophilic N7-position, and an 8-oxo modification, this intermediate allows for sequential, regioselective modifications without the burden of complex protecting-group strategies.
This technical whitepaper provides an authoritative overview of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for the dual functionalization of this critical purine derivative.
Chemical Identity & Structural Profiling
The introduction of an 8-oxo group into the purine ring system significantly alters its electronic distribution compared to standard adenine or guanine derivatives. The 8-oxo modification shifts the tautomeric equilibrium, increasing the acidity of the N7 proton while maintaining the electrophilicity of the pyrimidine ring[2].
The table below summarizes the core quantitative data and physicochemical properties essential for handling and predicting the reactivity of this compound.
Table 1: Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | 6-Chloro-7,8-dihydro-8-oxo-9-methylpurine |
| CAS Number | 84602-79-9 |
| Molecular Formula | C6H5ClN4O |
| Molecular Weight | 184.58 g/mol |
| InChIKey | KJZYRUQLZCSBSC-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (N7-H) |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area (TPSA) | 70.6 Ų |
| LogP (Computed) | ~0.5 |
| Physical Form | Solid |
(Data sourced from commercial chemical databases and validated supplier specifications[1])
Mechanistic Reactivity & Orthogonal Functionalization
The synthetic utility of 6-Chloro-9-methyl-7H-purin-8(9H)-one lies in its orthogonal reactivity . A Senior Application Scientist must understand the causality behind the sequence of functionalization to maximize yield and prevent side reactions.
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N7-Alkylation (Nucleophilic Center): The N7 position is flanked by the 8-oxo group. Due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic purine system, the N7 proton is relatively acidic (pKa ~8.5). Deprotonation generates a localized anion that readily undergoes SN2 reactions with alkyl halides[3]. The fixed 9-methyl group elegantly prevents competitive N9 alkylation, ensuring absolute regioselectivity.
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C6-Nucleophilic Aromatic Substitution (SNAr): The C6 position is highly electrophilic. The electron-deficient pyrimidine ring is further activated by the electronegative chlorine atom. Nucleophiles such as primary/secondary amines or alkoxides can displace the chloride via an addition-elimination mechanism.
Causality Insight: The Functionalization Sequence Why must N7-alkylation be performed before C6-SNAr? Performing the SNAr reaction first introduces an electron-donating group (e.g., an amine) at the C6 position. This electron donation delocalizes into the purine ring, significantly reducing the acidity of the N7 proton and dampening the nucleophilicity of the resulting N7 anion. By performing the N7-alkylation first, the ring remains electron-deficient, ensuring rapid and high-yielding alkylation, followed by a smooth SNAr displacement.
Orthogonal reactivity map of 6-Chloro-9-methyl-7H-purin-8(9H)-one and optimal functionalization.
Experimental Workflows & Validated Protocols
The following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can ensure the integrity of each transformation.
Protocol A: Regioselective N7-Alkylation
Objective: Install an alkyl linker (e.g., 3-(Boc-amino)propyl bromide) at the N7 position[3]. Self-Validating Principle: Conversion of the polar N-H purine to an N-alkylated product results in a significant shift in TLC Rf value (less polar) and a distinct mass shift (+M-H+Alkyl) in LC-MS.
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Preparation: Charge an oven-dried round-bottom flask with 6-Chloro-9-methyl-7H-purin-8(9H)-one (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert atmosphere (N2 or Ar). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation in the next step, leaving the N7-anion highly nucleophilic.
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Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq). Causality: K2CO3 is a mild base perfectly matched to the pKa of the N7 proton. Using stronger bases (like NaH or NaOH) risks trace hydroxide formation, which can prematurely hydrolyze the C6-chloride to a C6-oxo derivative.
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Electrophile Addition: Dropwise add the alkylating agent (e.g., tert-butyl (3-bromopropyl)carbamate, 1.2 eq).
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Reaction: Stir the suspension at 40°C for 4-6 hours. Monitor completion via LC-MS.
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Workup: Quench with water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
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Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the N7-alkylated intermediate.
Protocol B: C6-Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the C6-chloride with a primary or secondary amine.
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Preparation: Dissolve the N7-alkylated intermediate (1.0 eq) in n-Butanol or 1,4-Dioxane at 0.1 M. Causality: These solvents provide high boiling points and excellent solubility for both the purine intermediate and the amine nucleophile, facilitating the bimolecular addition-elimination.
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Amine Addition: Add the desired amine nucleophile (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA acts as a sterically hindered acid scavenger. It neutralizes the HCl byproduct without acting as a competing nucleophile, preventing the protonation and deactivation of the primary amine reactant.
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Reaction: Heat the mixture to 80-100°C for 12-18 hours.
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Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via reverse-phase HPLC to isolate the final di-functionalized target.
Step-by-step experimental workflow for the dual functionalization of the purine core.
Applications in Medicinal Chemistry
The 6-chloro-9-methyl-8-oxopurine scaffold is predominantly utilized in the synthesis of immunomodulators and targeted therapeutics:
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Toll-Like Receptor 7/8 (TLR7/8) Agonists: Purine-8-ones are classic, validated pharmacophores for TLR7 and TLR8 activation. Alkylation at N7 with amino-alkyl chains, followed by substitution at C6, generates analogs that mimic natural viral single-stranded RNA (ssRNA). These compounds trigger innate immune responses and are actively investigated as vaccine adjuvants and in immuno-oncology.
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Kinase Inhibitors: The purine core frequently acts as an ATP-competitive hinge binder in various kinases. The 8-oxo modification alters the hydrogen-bonding network within the kinase active site, providing unique vector trajectories for substituents at N7 and offering enhanced selectivity over standard adenine-based inhibitors.
References
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Molaid Chemical Database. 6-Chloro-7,8-dihydro-8-oxo-9-methylpurine (CAS 84602-79-9) Properties and Reactivity. Retrieved from: [Link]
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Molaid Chemical Database. tert-butyl N-[3-(6-chloro-9-methyl-8-oxopurin-7-yl)propyl]carbamate Synthesis Data. Retrieved from: [Link]
